6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a benzodioxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde typically involves multiple steps:
-
Formation of the Benzodioxepine Ring: : The initial step often involves the cyclization of appropriate precursors to form the benzodioxepine ring. This can be achieved through a series of condensation reactions, often catalyzed by acids or bases under controlled temperatures.
-
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. This step may require the use of catalysts such as Lewis acids to facilitate the substitution.
-
Formylation: : The final step involves the formylation of the benzodioxepine ring to introduce the aldehyde group. This can be achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The aldehyde group in 6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can undergo oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of benzodioxepine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with specific desired properties.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group and the benzodioxepine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. This allows for specific chemical transformations that are not possible with the carboxylic acid, methanol, or nitrile derivatives.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-14-5-2-4-13(10-14)15-8-12(11-18)9-16-17(15)21-7-3-6-20-16/h2,4-5,8-11H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTKCCZCEZHSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=CC(=C2)C=O)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.